![molecular formula C13H13FN2O4 B6345258 3-(Ethoxycarbonyl)-1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid CAS No. 1264048-15-8](/img/structure/B6345258.png)
3-(Ethoxycarbonyl)-1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid
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Overview
Description
3-(Ethoxycarbonyl)-1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid, also known as EFPPCA, is a synthetic organic compound with a wide range of applications in the field of scientific research. It is a derivative of pyrazole and has a unique structure with a combination of both carboxylic acid and aryl groups. EFPPCA is a versatile compound that can be used in a variety of different research applications, including synthesis, biochemical and physiological effects, and more.
Scientific Research Applications
3-(Ethoxycarbonyl)-1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research. It can be used as a substrate for a variety of enzymes, including cytochrome P450, and as a ligand in the study of protein-ligand interactions. Additionally, 3-(Ethoxycarbonyl)-1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid can be used in the synthesis of drugs, as a catalyst in organic reactions, and as a model compound for the study of biological processes.
Mechanism of Action
The mechanism of action of 3-(Ethoxycarbonyl)-1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid is dependent on the specific application. In the case of enzyme substrates, 3-(Ethoxycarbonyl)-1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid binds to the active site of the enzyme and is then acted upon by the enzyme to form the desired product. In the case of protein-ligand interactions, 3-(Ethoxycarbonyl)-1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid binds to the protein and alters its structure, which can lead to changes in the protein's activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(Ethoxycarbonyl)-1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid are dependent on the specific application. In the case of enzyme substrates, 3-(Ethoxycarbonyl)-1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid can increase the activity of the enzyme, leading to increased production of the desired product. In the case of protein-ligand interactions, 3-(Ethoxycarbonyl)-1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid can lead to changes in the structure and activity of the protein, which can in turn lead to changes in the biochemical and physiological processes that the protein is involved in.
Advantages and Limitations for Lab Experiments
The main advantage of 3-(Ethoxycarbonyl)-1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid is its versatility. It can be used in a variety of different applications, including synthesis, enzyme substrates, and protein-ligand interactions. Additionally, 3-(Ethoxycarbonyl)-1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid is relatively easy to synthesize, making it an ideal compound for use in laboratory experiments.
The main limitation of 3-(Ethoxycarbonyl)-1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid is its toxicity. 3-(Ethoxycarbonyl)-1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid is known to be toxic to humans and other organisms, and should be used with caution in laboratory experiments. Additionally, 3-(Ethoxycarbonyl)-1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid is unstable and can easily decompose, making it difficult to store for long periods of time.
Future Directions
The future of 3-(Ethoxycarbonyl)-1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid is promising. There is potential for the use of 3-(Ethoxycarbonyl)-1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid in the synthesis of new drugs and other compounds, as well as in the study of protein-ligand interactions. Additionally, 3-(Ethoxycarbonyl)-1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid could be used in the development of new enzymes and enzyme substrates, as well as in the study of biochemical and physiological processes. Finally, there is potential for the use of 3-(Ethoxycarbonyl)-1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid in the development of new catalysts and catalytic processes.
Synthesis Methods
3-(Ethoxycarbonyl)-1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid can be synthesized through a variety of different methods. The most common method involves the reaction of 4-fluorobenzaldehyde and ethyl acetoacetate in the presence of a base, such as sodium hydroxide, to form a Schiff base. This Schiff base is then reduced using a reducing agent, such as sodium borohydride, to form the desired product. Additionally, 3-(Ethoxycarbonyl)-1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid can be synthesized through the reaction of 4-fluorobenzaldehyde and ethyl acetoacetate with a Grignard reagent, such as magnesium ethoxide, in the presence of a base.
properties
IUPAC Name |
5-ethoxycarbonyl-2-(4-fluorophenyl)-3,4-dihydropyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O4/c1-2-20-13(19)10-7-11(12(17)18)16(15-10)9-5-3-8(14)4-6-9/h3-6,11H,2,7H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDNZJCWKWVQBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(C1)C(=O)O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Ethoxycarbonyl)-1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid |
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